molecular formula C21H14N2O5 B2812249 N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 921891-16-9

N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2812249
CAS No.: 921891-16-9
M. Wt: 374.352
InChI Key: ZVMACPPDEAYNMS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, as indicated by its IUPAC name. It includes a dibenzo[b,f][1,4]oxazepin ring system, which is a type of heterocyclic compound . The compound also contains an 11-oxo group and a benzo[d][1,3]dioxole-5-carboxamide group .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be inferred from its structure. This compound has a high molecular weight, suggesting it may have a relatively high boiling point and low volatility . It contains several polar functional groups, which could make it soluble in polar solvents .

Scientific Research Applications

Synthesis and Diversity in Heterocyclic Chemistry

A study by Zhang et al. (2015) explored the synthesis of diversified benzo-fused N-heterocycles, including dibenzo[b,f][1,4]oxazepin-11(5H)-ones. This process involved the N-arylation reaction and chemo- and regio-selective intramolecular reactions, showcasing the compound's versatility in creating novel heterocyclic structures.

Antibacterial Agent Development

Research by Palkar et al. (2017) focused on synthesizing novel compounds related to dibenzo[b,f][1,4]oxazepin-10(11H)-ones. These compounds displayed promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, highlighting their potential as antibacterial agents.

Catalytic Enantioselective Reactions

A study by Ren et al. (2014) detailed the asymmetric alkynylation of cyclic imine dibenzo[b,f][1,4]oxazepines. This process synthesized optically active derivatives with high enantioselectivity, indicating the compound's utility in producing chiral molecules.

Material Synthesis and Physical Properties

The research by Konstantinova et al. (2020) utilized the dibenzoxazepine structure in constructing heteropropellanes. These compounds have garnered attention for potential modifications in drugs and for novel materials with unique physical properties.

Mechanism of Action

Target of Action

The primary target of this compound is the Dopamine D2 receptor . Dopamine D2 receptors are a class of G-protein coupled receptors that are prominent in the vertebrate central nervous system (CNS). These receptors are of significant clinical interest, as they are the target of many antipsychotic drugs .

Mode of Action

The compound acts as a selective inhibitor of the Dopamine D2 receptor . By binding to these receptors, it prevents dopamine, a neurotransmitter, from attaching to the receptor and exerting its normal effects. This inhibition can alter the biochemical pathways that are mediated by dopamine .

Biochemical Pathways

The inhibition of Dopamine D2 receptors affects several biochemical pathways. These include the regulation of postsynaptic dopamine receptors, which play a crucial role in functions such as motor control, reward, reinforcement, and addictive behaviors .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effect on Dopamine D2 receptors. This can result in changes in neuronal firing rates and patterns, alterations in the release of other neurotransmitters, and modifications in gene expression .

Properties

IUPAC Name

N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O5/c24-20(12-5-7-18-19(9-12)27-11-26-18)22-13-6-8-16-14(10-13)21(25)23-15-3-1-2-4-17(15)28-16/h1-10H,11H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVMACPPDEAYNMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC4=C(C=C3)OC5=CC=CC=C5NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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